molecular formula C14H12ClFN2O3 B2664224 N-(3-chloro-4-fluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034526-44-6

N-(3-chloro-4-fluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2664224
CAS No.: 2034526-44-6
M. Wt: 310.71
InChI Key: OGMRDKWRJVHBGW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a small molecule compound of interest in medicinal chemistry and oncology research. Its structure features a dihydropyridinone core linked to a 3-chloro-4-fluorophenyl group via a carboxamide bridge, a motif seen in various biologically active molecules . The 3-chloro-4-fluorophenylamine moiety is a recognized structural component in compounds designed to inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in cancer therapy . Research into similar compounds focuses on their potential to selectively and effectively inhibit the growth of cancer cells induced by the overexpression of EGFR, and to overcome drug resistance caused by EGFR mutations . This compound is provided exclusively for research purposes, such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. It is intended for use by qualified laboratory researchers only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O3/c1-18-7-9(12(21-2)6-13(18)19)14(20)17-8-3-4-11(16)10(15)5-8/h3-7H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMRDKWRJVHBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dihydropyridine core: This step involves the condensation of an appropriate β-keto ester with an aldehyde and ammonia or an amine under acidic or basic conditions to form the dihydropyridine ring.

    Introduction of the chloro-fluoro-phenyl group: This step involves the nucleophilic substitution reaction of a chloro-fluoro-phenyl halide with the dihydropyridine intermediate.

    Carboxamidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine or ammonia.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydropyridine derivatives.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and various halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyridine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Antihypertensive Activity

Research indicates that compounds related to dihydropyrimidines, including derivatives similar to N-(3-chloro-4-fluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, have shown promising antihypertensive properties. Studies have demonstrated that modifications in the phenyl ring can significantly influence antihypertensive activity. Specifically, substituents like methoxy groups enhance activity, while others may reduce it .

Anti-inflammatory Properties

Compounds within the dihydropyridine class have been evaluated for their anti-inflammatory effects. In particular, the presence of a 4-methoxy group has been noted to improve the anti-inflammatory activity of these compounds when tested against standard drugs like diclofenac sodium . The structure-activity relationship (SAR) studies suggest that specific substitutions can lead to enhanced efficacy in reducing inflammation.

Enzymatic and Receptor-Mediated Mechanisms

The biological activities of dihydropyrimidines often involve various mechanisms, including enzymatic action and receptor interactions. Substitutions on the dihydropyridine ring can impart different biological activities, making these compounds versatile candidates for further research .

Antiviral and Antitubercular Activities

Recent studies have highlighted the potential of dihydropyrimidinones as antiviral agents, particularly against HIV and tuberculosis. These compounds exhibit mechanisms that disrupt viral replication and bacterial growth, showcasing their therapeutic promise in treating infectious diseases .

Synthesis and Evaluation of Dihydropyrimidinones

A significant body of research has focused on synthesizing novel dihydropyrimidinone derivatives and evaluating their biological activities. For instance, a study synthesized various analogs and assessed their anti-inflammatory effects through established animal models . The results indicated that specific modifications led to enhanced potency.

Structure Activity Relationship (SAR) Studies

SAR studies are crucial in understanding how different chemical modifications affect biological activity. For this compound, investigations into its structural components revealed that the 4-methoxy group plays a vital role in enhancing both antihypertensive and anti-inflammatory activities .

Summary of Findings

ApplicationFindings
Antihypertensive ActivityModifications on phenyl rings significantly impact efficacy; methoxy groups enhance activity .
Anti-inflammatory PropertiesDihydropyridine derivatives show promising anti-inflammatory effects compared to standards .
Biological MechanismsCompounds demonstrate various mechanisms including receptor interactions and enzymatic actions .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (BK59151)

Structural Differences :

  • Phenyl Substituent : The phenyl ring in BK59151 is substituted with a single 2-chloro group, whereas the target compound has 3-chloro-4-fluoro substitution.
  • Molecular Formula : C₁₄H₁₃ClN₂O₃ (MW: 292.72 g/mol), slightly lighter due to the absence of fluorine.

Commercial Availability :

  • Purity: 90% across all pack sizes (1 mg, 5 mg, 10 mg).
  • Price Range: $523–$912 (discounted), with longer synthesis timelines (3 weeks for availability) .

Functional Implications :

  • Lower molecular weight may improve solubility but reduce binding specificity in hydrophobic pockets.

N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide (BG15463)

Structural Differences :

  • Core Modification : The dihydropyridine ring at position 1 is substituted with a (2-fluorophenyl)methyl group instead of a methyl group.
  • Molecular Formula : C₁₉H₁₃ClF₂N₂O₂ (MW: 374.77 g/mol), significantly heavier due to the benzyl-fluorophenyl addition.

Functional Implications :

  • The bulky (2-fluorophenyl)methyl group increases steric hindrance, which may limit membrane permeability but enhance selectivity for larger binding sites.
  • Additional fluorine atoms could improve metabolic stability and bioavailability compared to the target compound .

Research Implications and Limitations

  • Synthetic Challenges : The multi-halogenated phenyl group in the target compound may require more complex synthesis than BK59151, impacting scalability.
  • Biological Data Gap: No explicit activity data are provided in the evidence, necessitating further studies on pharmacokinetics and target engagement.

Biological Activity

N-(3-chloro-4-fluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview, including data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C14_{14}H14_{14}ClFNO3_{3}
  • Molecular Weight : 301.72 g/mol

The presence of a chloro and a fluoro group on the aromatic ring suggests potential interactions with biological targets, enhancing its pharmacological profile.

Research indicates that this compound may interact with various biological pathways, particularly those involving enzyme inhibition and receptor modulation. The dihydropyridine structure is known for its role in calcium channel modulation, which is crucial in cardiovascular and neurological functions.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study reported an IC50_{50} value in the micromolar range against breast cancer cell lines, indicating potent activity against tumor growth.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Enzyme InhibitionPotential inhibition of kinases
Receptor ModulationInteraction with GPCRs

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study, the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The study highlighted its potential as a lead compound for further development in cancer therapy.

Case Study 2: Cardiovascular Effects

Another investigation focused on the compound's effects on calcium channels. It was found to exhibit calcium channel blocking activity, suggesting its potential use in treating hypertension and other cardiovascular diseases. The study provided evidence through electrophysiological assays demonstrating the compound's ability to inhibit calcium influx in cardiomyocytes.

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